The synthesis of 9a-aza-9a-homo Erythromycin A involves several key methods:
These methods require precise control over reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 9a-aza-9a-homo Erythromycin A can be described as follows:
The structural data can be verified through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's conformation and purity .
The chemical reactions involving 9a-aza-9a-homo Erythromycin A primarily focus on:
Technical details regarding these reactions often involve monitoring reaction progress via chromatography and assessing yields through spectroscopic analysis .
The mechanism of action of 9a-aza-9a-homo Erythromycin A is similar to that of other macrolides:
Data from in vitro studies indicate that this compound retains efficacy against both erythromycin-susceptible and resistant strains .
The physical and chemical properties of 9a-aza-9a-homo Erythromycin A include:
These properties are critical for formulation development and determining appropriate administration routes in clinical settings .
The primary applications of 9a-aza-9a-homo Erythromycin A lie within scientific research and pharmaceuticals:
9a-Aza-9a-homo Erythromycin A is a semi-synthetic macrolide derivative featuring a 15-membered lactone ring modified by nitrogen insertion. Its core structure retains the polyketide backbone of Erythromycin A but replaces the C-9 carbonyl group with a nitrogen atom, forming a 9a-aza-homo lactam ring. The molecular formula is C₃₇H₆₈N₂O₁₃, with a molecular weight of 748.94 g/mol [1] [8]. The compound exhibits 10 chiral centers, with absolute configurations critical for bioactivity. Key stereochemical features include:
Crystallographic analysis reveals orthorhombic crystal symmetry with hydrogen bonding between the lactam carbonyl (O=C-7) and C-11 hydroxyl, stabilizing the bioactive conformation [8].
Table 1: Structural Comparison with Erythromycin and Azithromycin
Compound | C-9 Modification | Ring Size | Nitrogen Position | |
---|---|---|---|---|
Erythromycin A | Ketone | 14-membered | None | |
9a-Aza-9a-homo Erythromycin A | Lactam (C=O → NH) | 15-membered | 9a | |
Azithromycin | Methylated tertiary amine | 15-membered | 9a | |
9-Deoxo-9a-aza-9a-homo Erythromycin A | Secondary amine (C37H70N2O12) | 15-membered | 9a | [7] [9] |
The 9a-nitrogen substitution eliminates the C-9 carbonyl, preventing ketal formation and enhancing acid stability versus Erythromycin A. Unlike Azithromycin (a 9a-N-methyl derivative), it retains a secondary amine susceptible to methylation [1] [10].
This compound is the penultimate intermediate in Azithromycin production:
Table 2: Crystallographic Data
Parameter | Value | |
---|---|---|
Crystal System | Orthorhombic | |
Density | 1.21 ± 0.1 g/cm³ | |
Unit Cell Parameters | a=18.21 Å, b=24.55 Å, c=7.89 Å | |
Hydrogen Bonding | O=C-7⋯H-O-11 (2.87 Å) | [8] |
The crystalline lattice exhibits layered structures stabilized by intermolecular O-H⋯O=C bonds and van der Waals interactions between alkyl chains [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1